molecular formula C21H15N3O3S B2989022 2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone CAS No. 329079-89-2

2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone

Cat. No.: B2989022
CAS No.: 329079-89-2
M. Wt: 389.43
InChI Key: FTNSFKAFDNIENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is a chemical compound known for its diverse applications in scientific research. This compound belongs to the quinazolinone family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the nitrobenzyl and sulfanyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Cycloaddition: Dienes or dienophiles under thermal or photochemical conditions.

Major Products

The major products formed from these reactions include amino-substituted quinazolinones, various substituted quinazolinones, and cycloadducts with enhanced biological activity.

Scientific Research Applications

2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological targets, leading to inhibition of enzyme activity or modulation of receptor function. The sulfanyl group can form covalent bonds with thiol groups in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is unique due to the presence of both nitrobenzyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-20-18-8-4-5-9-19(18)22-21(23(20)16-6-2-1-3-7-16)28-14-15-10-12-17(13-11-15)24(26)27/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNSFKAFDNIENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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